1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride
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Overview
Description
1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride, also known as BME, is a chemical compound primarily used in scientific experiments. It has a CAS Number of 1256823-89-8 . The compound appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular weight of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is 214.06 . The InChI code for this compound is 1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a light yellow to yellow powder or crystals . The storage temperature is at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Thrombolytic Activity: In a study, EN300-7355055 demonstrated anti-thrombolytic properties, inhibiting clot formation in human blood . This suggests its potential as an anticoagulant or thrombolytic agent.
Organic Synthesis and Chemical Reactions
EN300-7355055: serves as a versatile building block in organic synthesis:
- Suzuki Cross-Coupling Reactions : The compound can be efficiently synthesized via Suzuki cross-coupling reactions . These reactions allow the introduction of diverse substituents, making it valuable for creating structurally diverse pyridine derivatives.
Materials Science and Liquid Crystals
EN300-7355055: may find applications in materials science:
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies suggest that certain pyridine derivatives, including EN300-7355055 , could serve as chiral dopants for liquid crystals . These compounds influence the optical properties of liquid crystal displays (LCDs).
Other Potential Applications
While research is ongoing, consider exploring these additional areas:
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-2-methylpyridin-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-5-8(6(2)11)3-7(9)4-10-5;/h3-4H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUQHPCTNVHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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